molecular formula C15H16N2O4S B11792366 2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid

2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11792366
M. Wt: 320.4 g/mol
InChI Key: LMWKRIKUNVLVTG-UHFFFAOYSA-N
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Description

2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid typically involves the reaction of 4-methoxy-2-methylphenylamine with acetic anhydride to form an acetamido intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, pH, and solvent choice to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or aromatic ring .

Scientific Research Applications

2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it useful in biological studies.

    Medicine: Due to its biological activities, it has potential as a therapeutic agent for treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes[][3].

Mechanism of Action

The mechanism of action of 2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the acetamido and methoxy groups.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[2-acetamido-4-(4-methoxy-2-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C15H16N2O4S/c1-8-6-10(21-3)4-5-11(8)14-12(7-13(19)20)22-15(17-14)16-9(2)18/h4-6H,7H2,1-3H3,(H,19,20)(H,16,17,18)

InChI Key

LMWKRIKUNVLVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(SC(=N2)NC(=O)C)CC(=O)O

Origin of Product

United States

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